

# An In-depth Technical Guide to 8-Fluoroquinoline-7-boronic acid

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## Compound of Interest

Compound Name: 8-Fluoroquinoline-7-boronic acid

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This document provides a comprehensive overview of the chemical properties, experimental applications, and significance of **8-Fluoroquinoline-7-boronic acid** as a key building block in modern medicinal chemistry and drug discovery.

## Core Chemical Properties

**8-Fluoroquinoline-7-boronic acid** is a heterocyclic organic compound valued for its utility in synthetic chemistry. The presence of the fluoroquinoline scaffold, a privileged structure in drug discovery, combined with the versatile reactivity of the boronic acid moiety, makes it a significant reagent for constructing complex molecular architectures.

## Physicochemical Data

The fundamental properties of **8-Fluoroquinoline-7-boronic acid** are summarized below. Note that some values are predicted based on computational models due to limited experimental data in publicly available literature.

Property	Value	Source(s)
CAS Number	1217500-71-4	[1]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BFNO <sub>2</sub>	[1][2]
Molecular Weight	190.97 g/mol (often cited as 191.0 g/mol )	[1][3]
Appearance	Solid (often white, beige, or pale yellow)	[4]
Melting Point	72 - 74 °C / 161.6 - 165.2 °F	[4]
Boiling Point	267 °C / 512.6 °F @ 752 mmHg	[4]
pKa	Predicted: 6.71 - 7.16	[5][6]
Solubility	No specific data available; generally, boronic acids have limited solubility in water and better solubility in organic solvents.	[7][8]
Storage	Keep in a dry, cool, and well-ventilated place. Keep container tightly closed and protect from light.	[4]

## Structural Information

The structure of **8-Fluoroquinoline-7-boronic acid** features a quinoline ring system substituted with a fluorine atom at position 8 and a boronic acid group at position 7.

Caption: 2D structure of **8-Fluoroquinoline-7-boronic acid**.

## Reactivity and Applications in Drug Discovery

Boronic acids are exceptionally versatile reagents in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions.[9] Their stability, low toxicity, and

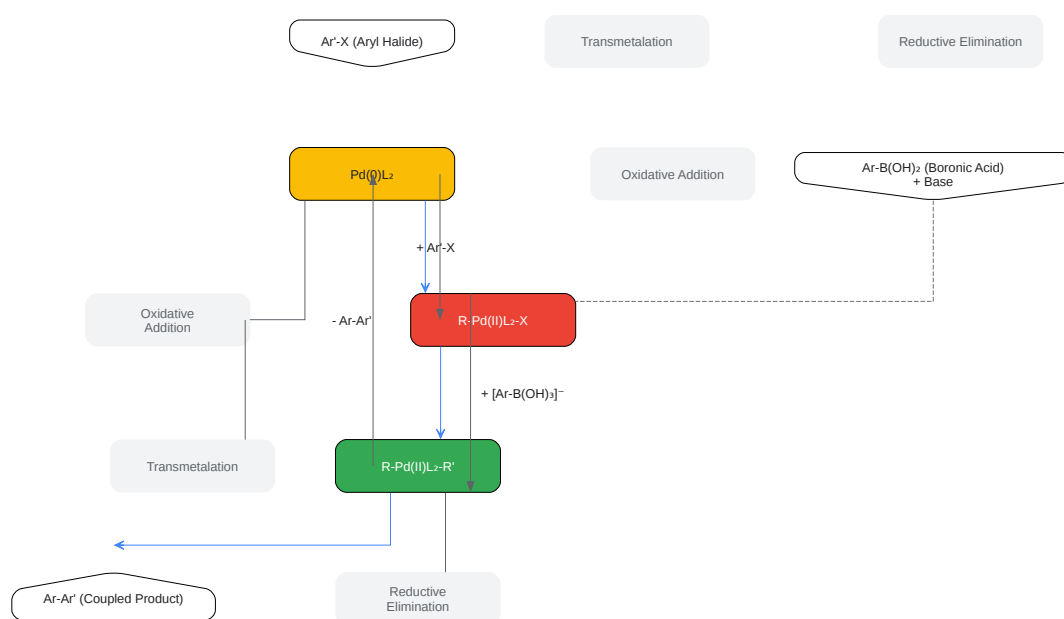
the ease of preparation make them ideal building blocks in drug development.<sup>[10][11]</sup> The boronic acid functional group serves as a precursor for generating carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.<sup>[9]</sup>

## The Suzuki-Miyaura Coupling Reaction

The most prominent application of **8-Fluoroquinoline-7-boronic acid** is in the Suzuki-Miyaura coupling reaction.<sup>[12][13]</sup> This reaction forges a new carbon-carbon bond between the quinoline core (at position 7) and various aryl, heteroaryl, or vinyl halides/triflates. This capability is crucial for generating libraries of novel compounds for high-throughput screening in drug discovery programs.<sup>[9]</sup> The fluorine atom at position 8 can enhance key pharmaceutical properties such as metabolic stability and binding affinity.<sup>[9]</sup>

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

- **Oxidative Addition:** The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) complex.
- **Transmetalation:** The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.<sup>[10]</sup>
- **Reductive Elimination:** The two organic fragments couple, forming the new C-C bond and regenerating the palladium(0) catalyst.



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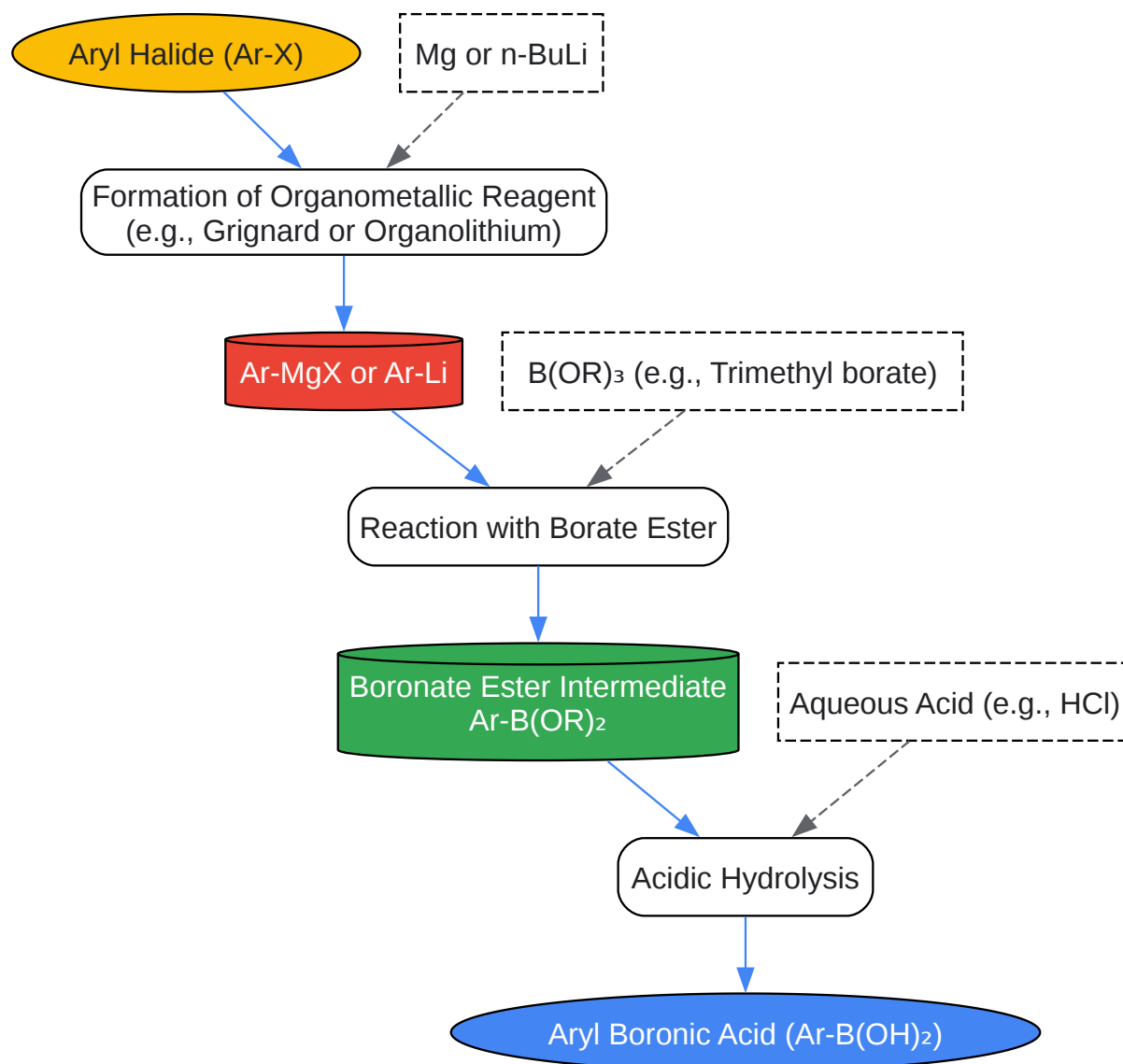
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

While specific protocols for **8-Fluoroquinoline-7-boronic acid** are proprietary or found within specific patent literature, general methodologies for the synthesis of aryl boronic acids and their use in Suzuki-Miyaura coupling are well-established.

### General Synthesis of Aryl Boronic Acids

A common method for synthesizing aryl boronic acids involves the reaction of an organometallic intermediate (derived from an aryl halide) with a borate ester, followed by acidic hydrolysis.<sup>[11]</sup>



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Caption: General workflow for the synthesis of aryl boronic acids.

#### Methodology:

- Formation of Organometallic Reagent: The starting aryl halide (e.g., 7-bromo-8-fluoroquinoline) is dissolved in an anhydrous ether solvent (like THF or diethyl ether) under an inert atmosphere (e.g., Argon or Nitrogen).

- The solution is cooled (typically to  $-78\text{ }^{\circ}\text{C}$  for organolithium formation or  $0\text{ }^{\circ}\text{C}$  for Grignard).
- A strong base like n-butyllithium (for lithium-halogen exchange) or magnesium turnings (for Grignard reagent formation) is added slowly.<sup>[11]</sup> The reaction is stirred until the formation of the organometallic species is complete.
- Reaction with Borate Ester: A trialkyl borate, such as trimethyl borate, is added dropwise at low temperature.<sup>[5]</sup>
- The reaction mixture is allowed to warm slowly to room temperature and stirred for several hours.
- Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1M HCl).
- Workup and Purification: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final aryl boronic acid.

## General Protocol for Suzuki-Miyaura Coupling

### Materials:

- **8-Fluoroquinoline-7-boronic acid** (1.0 - 1.5 equivalents)
- Aryl or vinyl halide/triflate (1.0 equivalent)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ,  $\text{PdCl}_2(\text{dppf})$ ,  $\text{Pd}_2(\text{dba})_3$  with a ligand) (0.01 - 0.05 equivalents)
- Base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ ) (2.0 - 3.0 equivalents)
- Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

### Methodology:

- Reaction Setup: To a reaction vessel, add the aryl halide, **8-Fluoroquinoline-7-boronic acid**, the base, and the palladium catalyst/ligand.

- The vessel is sealed and purged with an inert gas (Argon or Nitrogen).
- Solvent Addition: Degassed solvent(s) are added via syringe.
- Reaction Conditions: The mixture is heated (typically between 80-120 °C) with vigorous stirring. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).
- Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
- The layers are separated, and the aqueous layer is extracted with the organic solvent.
- Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired coupled product.

## Safety and Handling

**8-Fluoroquinoline-7-boronic acid** and related compounds require careful handling in a laboratory setting.

- Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14] It can be harmful if swallowed, in contact with skin, or if inhaled.[15] Some safety data sheets also indicate it is very toxic to aquatic life with long-lasting effects.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14] All handling should be performed in a well-ventilated area or under a chemical fume hood.[4]
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water.[15]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.



- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[15]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4] Boronic acids can be unstable and may dehydrate to form cyclic boroxine trimers, which can complicate reaction stoichiometry.[16]

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